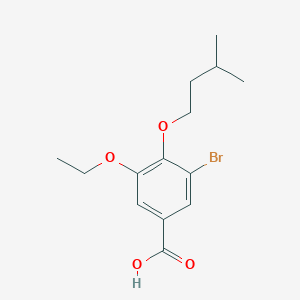

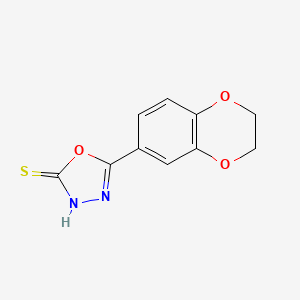

![molecular formula C16H11FN4O2 B2603197 1-(4-fluorophenyl)-5-phenyl-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione CAS No. 1189891-23-3](/img/structure/B2603197.png)

1-(4-fluorophenyl)-5-phenyl-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar triazole compounds has been reported in the literature . The base-catalyzed alkylation of 5-(4-fluorophenyl)-2,4-dihydro-1,2,4-triazole-3-thione with propargyl bromide in the presence of triethylamine as a catalyst selectively produced the thiopropargylated 1,2,4-triazole .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques such as infrared (IR), 1H and 13C nuclear magnetic resonance (NMR), and mass spectrometry .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the click 1,3-dipolar cycloaddition reaction of the mono- and/or bis(propargylated)-1,2,4-triazoles with a variety of long-chain alkyl azides, conducted in t-BuOH:H2O (10:1) in the presence of sodium ascorbate and copper (II) sulfate at room temperature, afforded the regioselective 1,4-disubstituted mono- and bis(1,2,3-triazole) derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, one such compound was found to be an off-white solid with a melting point of 131.5°C .Scientific Research Applications

Drug Discovery

1-(4-fluorophenyl)-5-phenyl-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione exhibits remarkable properties that make it an attractive scaffold for drug development. Its high chemical stability, aromatic character, and hydrogen bonding ability contribute to its suitability for medicinal applications. Several notable compounds containing a 1,2,3-triazole core have already made their way into the market, including anticonvulsants, antibiotics, and anticancer drugs .

Click Chemistry

The compound’s structure aligns well with the principles of click chemistry, particularly the Huisgen 1,3-dipolar cycloaddition. Researchers have leveraged this approach to synthesize diverse 1,2,3-triazole derivatives. The click chemistry strategy allows for efficient and modular assembly of complex molecules, making it a valuable tool in drug discovery and chemical biology .

Organic Synthesis

1,2,3-Triazoles serve as versatile building blocks in organic synthesis. Their incorporation into larger molecules can enhance their biological activity or alter their pharmacokinetic properties. Researchers have explored various synthetic methodologies, including metal-catalyzed 1,3-dipolar cycloaddition and strain-promoted azide-alkyne cycloaddition, to access diverse 1,2,3-triazole-containing compounds .

Chemical Biology

The compound’s unique structure allows it to mimic amide bonds, resembling either an E or a Z amide bond. This property has implications in chemical biology, where it can be used as a probe or a bioconjugation handle. Researchers have functionalized 1,2,3-triazoles for specific interactions with biomolecules, enabling targeted studies and imaging .

Fluorescent Imaging

1,2,3-Triazoles have been employed in fluorescent imaging due to their stability and compatibility with various labeling techniques. By incorporating fluorescent tags onto the triazole scaffold, researchers can visualize cellular processes, study protein localization, and track drug delivery systems .

Materials Science

The compound’s robust structure makes it suitable for materials science applications. Researchers have explored its use in polymer chemistry, supramolecular assemblies, and nanomaterials. By incorporating 1,2,3-triazoles into materials, they aim to enhance properties such as mechanical strength, thermal stability, and biocompatibility .

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-(4-fluorophenyl)-5-phenyl-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11FN4O2/c17-10-6-8-12(9-7-10)21-14-13(18-19-21)15(22)20(16(14)23)11-4-2-1-3-5-11/h1-9,13-14H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVMKASCZLYCTCM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-fluorophenyl)-5-phenyl-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-8-ethoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2603114.png)

![2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(pyridin-3-yl)acetamide](/img/structure/B2603115.png)

![N-(benzo[d]thiazol-2-yl)-2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide](/img/structure/B2603116.png)

![Tert-butyl N-[5-nitro-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]carbamate](/img/structure/B2603120.png)

![[2-(5-Methoxy-2-methyl-4-nitroanilino)-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate](/img/structure/B2603131.png)